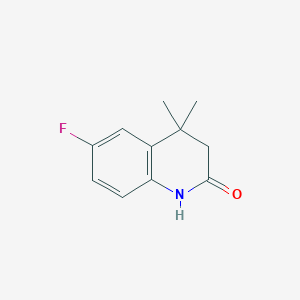

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Beschreibung

Historical Context and Discovery

The development of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one traces its origins to the broader historical evolution of quinolone chemistry, which began in the mid-19th century with fundamental discoveries in heterocyclic synthesis. The quinolone class of compounds emerged from early investigations into antimalarial drug synthesis, particularly through the pioneering work that led to the discovery of nalidixic acid in the 1960s. The Sterling Drug Company's research program, which initially focused on chloroquine synthesis, inadvertently produced quinolone derivatives as impurities that demonstrated unexpected antibacterial properties. This serendipitous discovery established the foundation for systematic quinolone development, eventually leading to the sophisticated fluorinated derivatives exemplified by this compound.

The historical development of quinoline chemistry can be traced to 1834, when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. Subsequently, French chemist Charles Gerhardt obtained similar compounds through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide in 1842. These early discoveries established the fundamental quinoline scaffold that would later be modified through strategic substitution patterns to yield the diverse quinolinone derivatives available today.

The specific synthetic pathway leading to this compound represents a convergence of several key chemical developments: the introduction of fluorine substitution for enhanced metabolic stability, the incorporation of geminal dimethyl groups for conformational control, and the partial saturation of the heterocyclic ring system for increased synthetic versatility. These modifications reflect decades of structure-activity relationship studies that identified optimal substitution patterns for various pharmaceutical and research applications.

Taxonomic Position within Quinolinone Family

This compound occupies a specific taxonomic position within the broader classification of heterocyclic organic compounds. According to established chemical classification systems, this compound belongs to the quinolinone family, which represents a major subfamily of heterocyclic compounds characterized by bicyclic structures containing both benzene and pyridine-like rings. The quinolinone classification system organizes compounds based on their core structural features, with this compound specifically categorized as a partially saturated quinolinone derivative.

Within the hierarchical classification of heterocyclic compounds, quinolinones are positioned as benzo-fused six-membered nitrogen-containing heterocycles. The compound's taxonomic classification can be systematically described through several organizational levels: it belongs to the aromatic heterocyclic class, specifically the bicyclic nitrogen heterocycle subclass, and more precisely the quinoline-derived quinolinone family. The dihydroquinolinone subfamily encompasses compounds with partial saturation of the heterocyclic ring, distinguishing them from fully aromatic quinolines and fully saturated tetrahydroquinolines.

The fluorine substitution at the 6-position places this compound within the halogenated quinolinone subgroup, while the geminal dimethyl substitution at the 4-position categorizes it among alkyl-substituted derivatives. This specific substitution pattern represents a relatively specialized structural variant within the quinolinone family, reflecting targeted synthetic modifications designed to achieve specific physicochemical properties. The presence of the lactam functionality at the 2-position further classifies this compound within the carbonyl-containing heterocyclic derivatives, specifically the cyclic amide subgroup.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate and research tool. Heterocyclic compounds represent approximately half of all known organic compounds and constitute essential components of numerous natural products, pharmaceuticals, and materials. Within this vast chemical landscape, quinolinone derivatives occupy a particularly important position due to their diverse biological activities and synthetic accessibility.

The incorporation of fluorine into heterocyclic structures has emerged as a critical strategy in modern medicinal chemistry, with fluorinated compounds representing a significant percentage of pharmaceutical agents. The fluorine atom's unique properties, including its high electronegativity, small size, and strong carbon-fluorine bond, contribute to enhanced metabolic stability, improved membrane permeability, and modulated biological activity. In the case of this compound, the fluorine substitution at the 6-position significantly influences the compound's physicochemical properties, including its solubility profile and electronic distribution.

The geminal dimethyl groups at the 4-position represent another strategically important structural feature that contributes to the compound's significance in heterocyclic chemistry. These substituents create a quaternary carbon center that influences molecular conformation and potentially affects interactions with biological targets. The strategic placement of these methyl groups can enhance metabolic stability by protecting against enzymatic degradation and can influence the compound's overall lipophilicity and membrane permeability characteristics.

From a synthetic perspective, this compound serves as a valuable building block for the construction of more complex molecular architectures. The compound's reactivity profile, influenced by the lactam functionality, the aromatic ring system, and the strategic substituent placement, enables diverse chemical transformations that can be exploited in synthetic organic chemistry applications.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's International Union of Pure and Applied Chemistry name, "6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one," provides a precise description of its structural features and substitution pattern. This systematic naming convention begins with the identification of the parent quinoline ring system, followed by the specification of substituents and their positions, and concludes with the indication of partial saturation and functional group modifications.

The comprehensive structural identification of this compound encompasses multiple molecular descriptors and database identifiers that facilitate chemical communication and information retrieval. The following table presents the complete set of structural identifiers for this compound:

| Structural Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FNO |

| Molecular Weight | 193.22 g/mol |

| Chemical Abstracts Service Number | 395673-46-8 |

| International Chemical Identifier | InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) |

| International Chemical Identifier Key | FKSFQJWXHXGGJM-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1(CC(=O)NC2=C1C=C(C=C2)F)C |

| PubChem Compound Identifier | 21908308 |

| Molecular Design Limited Number | MFCD12913844 |

The compound's three-dimensional structural characteristics reflect the influence of its substitution pattern on molecular geometry and conformational preferences. The fluorine atom at the 6-position introduces electronegative character to the aromatic ring system, while the geminal dimethyl groups at the 4-position create steric bulk that influences the molecule's overall shape and potential intermolecular interactions. The partially saturated nature of the heterocyclic ring, specifically the saturation at the 3,4-positions, distinguishes this compound from its fully aromatic quinoline analogs and contributes to its unique chemical reactivity profile.

The lactam functionality at the 2-position represents a critical structural feature that significantly influences the compound's chemical behavior and potential biological interactions. This cyclic amide group can participate in hydrogen bonding interactions and serves as a site for potential chemical modifications during synthetic transformations. The specific positioning of this functional group within the bicyclic framework creates opportunities for regioselective reactions and targeted derivatization strategies.

Physical property data for this compound indicates its solid-state characteristics and solution behavior. The compound typically appears as a crystalline solid with specific melting point characteristics, although exact values may vary depending on purity and crystalline form. The presence of the fluorine substituent and the dimethyl groups influences the compound's solubility profile, with moderate solubility expected in polar organic solvents and limited aqueous solubility typical of fluorinated heterocyclic compounds.

The compound's spectroscopic properties provide additional structural confirmation and analytical characterization capabilities. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen and carbon environments within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed structure. These analytical techniques collectively provide comprehensive structural verification and enable quality control assessment for synthetic samples of this compound.

Eigenschaften

IUPAC Name |

6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSFQJWXHXGGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619894 | |

| Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395673-46-8 | |

| Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available starting materials such as 6-fluoroquinoline or its derivatives.

Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the cyclization of a fluorinated aniline derivative under acidic conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at the dihydroquinolinone ring, yielding quinone derivatives. Key reagents and conditions include:

Mechanistic Insight : The oxidation typically involves cleavage of the C–H bond adjacent to the carbonyl group, forming a conjugated diketone structure .

Reduction Reactions

Reduction of the ketone moiety or aromatic ring has been reported:

Note : The dimethyl substituents at C4 hinder complete ring saturation under catalytic hydrogenation .

Electrophilic Substitution

The fluorine atom at C6 directs electrophilic substitution, with reactivity observed at C5 and C7 positions:

| Reaction Type | Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | CHCl₃, 25°C | 5-Bromo-6-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 75% | |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 7-Nitro derivative | 50% |

Key Observation : Steric effects from the 4,4-dimethyl groups reduce substitution rates at C8 .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring:

Advantage : These reactions retain the fluorine substituent, enabling late-stage diversification .

Ring-Opening and Functionalization

Controlled ring-opening reactions under basic conditions yield linear intermediates:

Photochemical Reactions

UV-mediated reactions enable unique transformations:

| Conditions | Reagent | Product Formed | Yield | Source |

|---|---|---|---|---|

| UV light (254 nm) | DTBP (oxidizer) | 3-Arylquinolinone derivatives | 55% |

Mechanism : Radical intermediates form via homolytic cleavage of C–H bonds, followed by recombination .

Key Takeaways

-

Steric and Electronic Effects : The 4,4-dimethyl groups enhance stability but reduce reactivity at sterically hindered positions.

-

Fluorine Directivity : The C6 fluorine atom strongly influences regioselectivity in electrophilic substitutions.

-

Synthetic Utility : Cross-coupling and photochemical reactions enable modular derivatization for drug discovery .

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new chemical reactions and methodologies. The compound's reactivity is often enhanced due to the presence of the fluorine atom, which can influence electronic properties and sterics.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein binding. The fluorine substitution enhances the binding affinity and selectivity towards biological targets, making it a valuable tool in biochemical assays.

Medicine

The compound exhibits potential applications in drug discovery and development. Derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth effectively. For instance, compounds derived from similar structures demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Research indicates that certain derivatives may modulate inflammatory pathways by affecting cyclic AMP levels, which are crucial in inflammatory responses .

Industrial Applications

In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Case Study 1: Antimicrobial Activity

A study synthesized a series of 6-fluoro derivatives to evaluate their antimicrobial properties. The results indicated that specific derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 50 mg/mL against various pathogens .

Case Study 2: Drug Development

Research has focused on the pharmacokinetics of this compound derivatives. One notable study found that certain compounds showed favorable bioavailability in animal models, suggesting their potential as oral therapeutic agents .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound, leading to more effective inhibition or activation of the target.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

Receptors: It can bind to receptors and modulate their activity, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Chemical Properties

The substituent type and position significantly influence melting points, solubility, and reactivity. Key analogs include:

Key Observations :

- Halogen vs.

- Amino vs. Fluorine: The 8-amino-6-methyl analog (176.21 g/mol) has higher solubility due to the NH₂ group, whereas fluorine improves membrane permeability .

- Osteogenic Activity : CHNQD-00603’s 3-methoxy and 4-hydroxyl substituents promote osteogenic differentiation, a feature absent in the fluorinated target compound .

Biologische Aktivität

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a fluorinated heterocyclic compound belonging to the quinolinone family, which is recognized for its diverse biological activities. Its unique structure, characterized by the presence of a fluorine atom, contributes to its potential as a pharmacologically active agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H12FNO

- Molecular Weight : 193.22 g/mol

- CAS Number : 395673-46-8

The compound's structure includes a fluorine atom that enhances its binding affinity to biological targets, making it a subject of interest in drug discovery and development.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative disease pathways. For instance, derivatives of 3,4-dihydroquinolinone have demonstrated significant inhibition against AChE and MAO-B with IC50 values as low as 0.0029 µM .

- Receptor Modulation : The compound may also interact with dopamine receptors (D2R), influencing neurotransmitter activity and potentially offering therapeutic benefits for conditions like Parkinson's disease .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antimicrobial Activity : Similar compounds within the quinolinone family have exhibited broad-spectrum antimicrobial properties. The fluorinated variants may enhance this activity due to increased lipophilicity and improved membrane penetration .

- Anti-inflammatory Effects : Compounds derived from this class have been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

- Neurodegenerative Diseases : A study focused on hybrid compounds combining 3,4-dihydroquinolinone with dithiocarbamate moieties showed promising results in inhibiting AChE and MAOs, suggesting potential applications in Alzheimer's disease treatment. The most effective compound demonstrated an IC50 value of 0.28 µM against AChE .

- Dopamine Receptor Modulation : Research on novel derivatives of 3,4-dihydroquinolin-2(1H)-one indicated their potential as D2R modulators with favorable CNS availability and low cytotoxicity profiles . This suggests that modifications to the quinolinone structure can yield compounds suitable for treating psychiatric disorders.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | IC50 (µM) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| This compound | TBD | AChE and MAO inhibition | Neurodegenerative diseases |

| Compound 49 (C7 substituted) | 0.0029 | MAO-B inhibition | Neurodegenerative diseases |

| Dithiocarbamate derivative | TBD | AChE inhibition | Alzheimer's treatment |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

- Methodology : A key approach involves Friedel-Crafts acylation followed by cyclization. For example, substituted anilines (e.g., 4-fluoroaniline) can react with 3,3-dimethylacryloyl chloride under AlCl₃ catalysis in dichloromethane (DCM) at 20°C for 2.5 hours under inert atmosphere, achieving ~90% yield .

- Critical Factors :

- Catalyst selection : Lewis acids like AlCl₃ are essential for electrophilic substitution.

- Solvent control : Polar aprotic solvents (e.g., DMF) improve intermediate stability .

- Temperature : Low temperatures (0–25°C) minimize side reactions like over-alkylation.

Q. How is the purity and structure of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR : H NMR peaks for the fluorine-substituted aromatic proton appear at δ 7.8–8.1 ppm (doublet of doublets), while the 4,4-dimethyl group shows singlet peaks at δ 1.2–1.5 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 208.1 (calculated for C₁₁H₁₂FNO) .

- HPLC : Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315) based on analogs like 6-chloro derivatives .

- Mitigation : Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Approach :

- Molecular Docking : Predict binding affinity to targets like kinase enzymes using software (AutoDock Vina). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) on logP and IC₅₀ values for antimicrobial activity .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated dihydroquinolinones?

- Analysis : Discrepancies arise from:

- Substituent positioning : Fluorine at the 6-position vs. 7-position alters steric hindrance during cyclization .

- Reduction methods : Catalytic hydrogenation (Pd/C, H₂) vs. chemical reduction (NaBH₄) impacts nitro-group conversion efficiency (44.8% vs. 73.7% yields) .

Q. How does fluorination influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Suzuki-Miyaura : The electron-withdrawing fluorine atom activates the aromatic ring for palladium-catalyzed coupling, but steric effects from 4,4-dimethyl groups may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Buchwald-Hartwig Amination : Fluorine’s meta-directing effect facilitates C-N bond formation at the 5-position, enabling access to diverse pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.